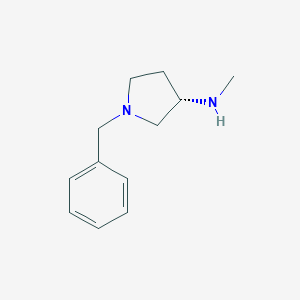

(S)-1-benzyl-3-methylaminopyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-1-benzyl-3-methylaminopyrrolidine involves several key steps, including the design and synthesis of benzamides with neuroleptic activity, where derivatives of 1-benzyl-3-aminopyrrolidine were found to be particularly active. These compounds were synthesized with the aim of achieving potent drugs with minimal side effects for the treatment of psychosis (Iwanami et al., 1981). Additionally, the compound's preparation through ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to 3-bromopyrrolidines, and subsequent reactions, offers a novel protocol for synthesizing 3-amino-2-methylpyrrolidines, demonstrating a formal synthesis pathway for antipsychotic compounds (Organic & biomolecular chemistry, 2009).

Molecular Structure Analysis

The molecular structure of (S)-1-benzyl-3-methylaminopyrrolidine is crucial for its functional properties. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of related compounds provide insight into the intermolecular interactions and stability of such molecules in solid states. These analyses help in understanding the structural requirements for the compound's activity and its interaction with biological targets (A. Saeed et al., 2020).

Chemical Reactions and Properties

(S)-1-benzyl-3-methylaminopyrrolidine undergoes various chemical reactions that highlight its versatility as a synthetic intermediate. For instance, its involvement in the synthesis of neuroleptic compounds through specific substitutions and reactions demonstrates its importance in developing drugs with selective antidopaminergic activity, showcasing its chemical reactivity and potential pharmaceutical applications (S. Usuda et al., 2004).

Physical Properties Analysis

The physical properties of (S)-1-benzyl-3-methylaminopyrrolidine, such as its glass transition temperature and configurational microstructure, are essential for its application in material science. Studies on homopolymerized compounds related to (S)-1-benzyl-3-methylaminopyrrolidine reveal the material's isotacticity and its implications for polymer synthesis and applications (K. Neuhaus & H. Ritter, 2015).

Chemical Properties Analysis

The chemical properties of (S)-1-benzyl-3-methylaminopyrrolidine, including its reactivity in the synthesis of complex molecules, are fundamental to its use in organic chemistry and drug development. The compound's role in the chemoenzymatic synthesis of key intermediates for antitumor compounds and its enantioselective synthesis illustrate its valuable chemical properties and its potential in medicinal chemistry (A. Kamal et al., 2004).

Applications De Recherche Scientifique

-

Proteomics Research

- Field : Biochemistry and Molecular Biology

- Application : “(S)-1-benzyl-3-methylaminopyrrolidine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experimental procedures within this field, although the specific methods of application are not detailed in the source.

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of using this compound in proteomics research are not specified in the source .

-

Solid-State Polymer Electrolytes for Lithium Metal Batteries

- Field : Energy & Environmental Science

- Application : There is a potential application of “(S)-1-benzyl-3-methylaminopyrrolidine” in the development of solid-state polymer electrolytes for lithium metal batteries . The combined application of solid-state polymer electrolytes (SPEs) and lithium metal anode (LMA) can address challenges faced by commercialized lithium-ion batteries (LIBs), such as limited energy density and insufficient safety performance .

- Methods : The most promising application is the in-situ polymerization strategy, which can achieve good interfacial contact between SPEs and electrodes, significantly reducing the interfacial resistance .

- Results : The polymer solid-state lithium-metal batteries prepared by the in-situ polymerization strategy have good application prospects and potential to become the next generation of commercialized lithium batteries .

-

Chemical Research

- Field : Chemistry

- Application : “(S)-1-benzyl-3-methylaminopyrrolidine” is often used in chemical research . It’s a compound that can be used in a variety of experimental procedures within this field, although the specific methods of application are not detailed in the source.

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of using this compound in chemical research are not specified in the source .

-

Metal-Organic Frameworks (MOFs)

- Field : Materials Chemistry

- Application : There is a potential application of “(S)-1-benzyl-3-methylaminopyrrolidine” in the development of metal-organic frameworks (MOFs) . MOFs are crystalline porous materials with a broad range of practical applications. They have been developed based on a variety of metal ions including s-, p-, d-, and f-block elements .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of using this compound in the development of MOFs are not specified in the source .

Propriétés

IUPAC Name |

(3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYAIWNQQWSBK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439220 | |

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-benzyl-3-methylaminopyrrolidine | |

CAS RN |

169749-99-9 | |

| Record name | (S)-1-benzyl-3-methylaminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-benzyl-N-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)